



Application Notes and Protocols for BRD4 Inhibitor-19 in Western Blotting

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Compound of Interest		
Compound Name:	BRD4 Inhibitor-19	
Cat. No.:	B12421325	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

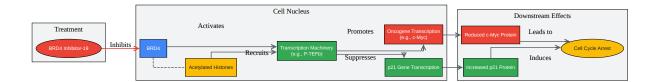
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene expression. Its involvement in various cancers and inflammatory diseases has made it a significant therapeutic target. BRD4 inhibitors, a class of small molecules, function by competitively binding to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones and disrupting downstream transcriptional programs. This leads to the downregulation of oncogenes such as c-Myc and the induction of cell cycle arrest proteins like p21.

BRD4 Inhibitor-19 is a potent BET (Bromodomain and Extra-Terminal) inhibitor with a reported IC50 of 55 nM for the first bromodomain of BRD4 (BRD4-BD1). These application notes provide a detailed protocol for utilizing **BRD4 Inhibitor-19** in Western blotting experiments to assess its impact on BRD4 signaling pathways.

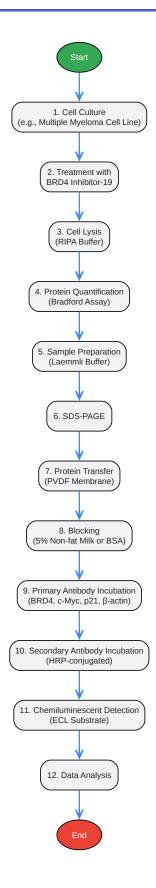
Signaling Pathway of BRD4 Inhibition

BRD4 acts as a scaffold for transcriptional machinery, promoting the expression of key genes involved in cell proliferation and survival. Inhibition of BRD4 by compounds like **BRD4**Inhibitor-19 disrupts this process, leading to a cascade of events that ultimately suppress cancer cell growth. A simplified representation of this pathway is illustrated below.









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